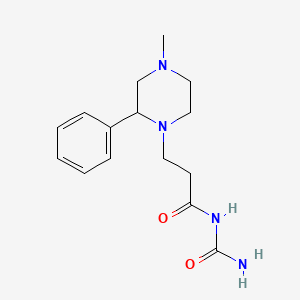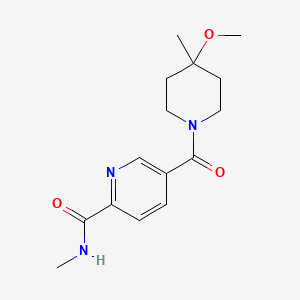![molecular formula C22H34N2O3 B6964028 N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(4-propoxyazepan-1-yl)acetamide](/img/structure/B6964028.png)
N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(4-propoxyazepan-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(4-propoxyazepan-1-yl)acetamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxyphenyl group, and a propoxyazepane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(4-propoxyazepan-1-yl)acetamide typically involves multiple steps, starting with the preparation of the cyclopropyl and methoxyphenyl intermediates. These intermediates are then coupled with the azepane derivative under specific reaction conditions. Common reagents used in these reactions include cyclopropyl bromide, 4-methoxybenzyl chloride, and azepane derivatives. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(4-propoxyazepan-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or azepane moieties, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(4-propoxyazepan-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(4-propoxyazepan-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(4-propoxyazepan-1-yl)acetamide can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:
N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(4-methoxyazepan-1-yl)acetamide: Differing by the substitution on the azepane ring.
N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(4-ethoxyazepan-1-yl)acetamide: Differing by the length of the alkoxy chain on the azepane ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(4-propoxyazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-3-15-27-20-5-4-13-24(14-12-20)16-21(25)23-22(17-6-7-17)18-8-10-19(26-2)11-9-18/h8-11,17,20,22H,3-7,12-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDOXWDQLVZCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(CC1)CC(=O)NC(C2CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3H-benzimidazol-5-yl-[4-(4-ethylpyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B6963951.png)
![tert-butyl N-[2-naphthalen-2-yl-2-(1,2-oxazol-3-ylmethylamino)ethyl]carbamate](/img/structure/B6963959.png)
![N-[1-oxo-1-(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B6963962.png)
![4-(2-hydroxypropyl)-3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperazine-1-carboxamide](/img/structure/B6963978.png)
![4-[2-oxo-2-(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)ethyl]benzonitrile](/img/structure/B6963985.png)
![N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide](/img/structure/B6963999.png)
![5-[[(4-acetylthiophene-2-carbonyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B6964005.png)
![N-[[1-(2-cyanopyridin-4-yl)piperidin-3-yl]methyl]butanamide](/img/structure/B6964006.png)
![(4-Ethylpyridin-2-yl)-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B6964032.png)

![4-propoxy-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]azepane-1-carboxamide](/img/structure/B6964046.png)

![5-[4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B6964052.png)
![[1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-3-hydroxy-1-oxopropan-2-yl]urea](/img/structure/B6964055.png)
